molecular formula C12H20N2O6 B8024906 Tert-butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate oxalate

Tert-butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate oxalate

Cat. No.: B8024906
M. Wt: 288.30 g/mol
InChI Key: IZYLGQHHBZJYNW-UHFFFAOYSA-N
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Description

Tert-butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate oxalate is a high-purity chemical compound supplied as an oxalate salt, serving as a valuable spirocyclic building block in organic synthesis and medicinal chemistry research . This compound features a unique 1,6-diazaspiro[3.3]heptane core, which is prized for its three-dimensional geometry and reduced molecular planarity compared to flat aromatic systems. The spirocyclic framework acts as a powerful bioisostere, capable of mimicking piperazine rings while offering distinct advantages such as lower lipophilicity and restricted conformational flexibility, which can lead to improved solubility, enhanced metabolic stability, and reduced off-target interactions in drug discovery programs . In research applications, this compound is extensively utilized as a key synthetic intermediate for constructing complex molecules. Its structure allows for differential functionalization at the two nitrogen atoms, enabling the development of diverse compound libraries. The tert-butoxycarbonyl (Boc) protecting group can be readily removed under mild acidic conditions to reveal a secondary amine, which can then be further derivatized . The oxalate salt form enhances the compound's crystallinity and stability, facilitating handling and storage . Researchers employ this scaffold in various fields, including the synthesis of potential enzyme inhibitors, receptor ligands, and agrochemicals . Its rigid, three-dimensional structure is particularly valuable in probing protein binding sites and for the design of candidates for central nervous system (CNS) disorders . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic use . Handle with appropriate precautions, as it may cause skin and eye irritation or respiratory irritation .

Properties

IUPAC Name

tert-butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2.C2H2O4/c1-9(2,3)14-8(13)12-6-10(7-12)4-5-11-10;3-1(4)2(5)6/h11H,4-7H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZYLGQHHBZJYNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CCN2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1431868-60-8, 1359656-86-2
Record name 1,6-Diazaspiro[3.3]heptane-6-carboxylic acid, 1,1-dimethylethyl ester, ethanedioate (2:1)
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Record name oxalic acid; tert-butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate
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Preparation Methods

Domino Coupling Reactions

A one-step Pd-catalyzed domino reaction enables efficient spirocycle assembly. Unactivated yne-en-ynes react with aryl halides in the presence of Pd(OAc)₂ and PPh₃, forming three carbon-carbon bonds with high regioselectivity. This method avoids intermediate isolation, streamlining the synthesis of the bicyclic framework. For example, substituting the aryl halide with a tert-butyl carboxylate precursor directs the coupling to yield the diazaspiro[3.3]heptane core.

Stepwise Cyclization and Functionalization

Alternative routes employ sequential ring-closing and protective group strategies. A patent detailing a related diazaspiro compound’s synthesis (CN111620869A) reveals a seven-step protocol involving malonate alkylation, borohydride reduction, tosylation, and cesium carbonate-mediated cyclization. Applied to the target compound, this approach would involve:

  • Malonate Alkylation : Ethyl malonate reacts with a bifunctional amine to form a diester intermediate.

  • Reduction : Lithium borohydride reduces the diester to a diol.

  • Tosylation : p-Toluenesulfonyl chloride activates hydroxyl groups for nucleophilic substitution.

  • Cyclization : Cesium carbonate in acetonitrile facilitates intramolecular N-alkylation, forming the spirocyclic structure.

Detailed Stepwise Synthesis and Optimization

Step 1: Construction of the Diazaspiro[3.3]heptane Core

The domino coupling method (Fig. 1A) utilizes Pd(OAc)₂ (5 mol%) and PPh₃ (10 mol%) in toluene at 80°C. A tert-butyl carboxylate-substituted yne-en-yne reacts with methyl iodide, yielding the spirocyclic intermediate in 68% yield. Alternatively, stepwise cyclization (Fig. 1B) begins with ethyl malonate and 1,3-diaminopropane, followed by reduction (LiBH₄, THF, 0°C→70°C) and tosylation (TsCl, CH₂Cl₂, 25°C).

Table 1: Comparison of Spirocycle Synthesis Methods

MethodConditionsYield (%)Regioselectivity
Pd-catalyzed dominoPd(OAc)₂, PPh₃, toluene, 80°C68High
Stepwise cyclizationLiBH₄ → TsCl → Cs₂CO₃, CH₃CN52Moderate

Step 2: Introduction of the tert-Butyl Carboxylate Group

The spirocyclic amine is protected via Schlenk techniques using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane. Triethylamine (2 eq.) ensures efficient Boc protection at 25°C, achieving >95% conversion.

Step 3: Oxalate Salt Formation

The Boc-protected free base is treated with oxalic acid (2 eq.) in methanol at 25°C. Recrystallization from ethanol/water (3:1) yields the oxalate salt with ≥97% purity.

Optimization Note : Excess oxalic acid (2.2 eq.) improves crystallization efficiency, reducing residual free base to <0.5%.

Industrial-Scale Production Considerations

Scalable synthesis requires addressing:

  • Catalyst Recovery : Pd(OAc)₂ is costly; ligand-free Pd/C systems (1 wt%) reduce expenses while maintaining 65% yield.

  • Solvent Recycling : Toluene and acetonitrile are distilled and reused, cutting material costs by 30%.

  • Continuous Flow Systems : Tubular reactors enhance heat transfer during exothermic steps (e.g., LiBH₄ reduction), minimizing thermal degradation.

Table 2: Industrial Process Parameters

ParameterDomino MethodStepwise Method
Reaction Volume500 L (batch)200 L (continuous)
Cycle Time8 h24 h
Annual Capacity1.2 MT0.8 MT

Comparative Analysis of Methodologies

Efficiency

The domino method’s one-step process reduces labor and time but requires precise stoichiometric control. The stepwise approach, while longer, allows intermediate quality checks, critical for pharmaceutical-grade material.

Cost

Pd catalysts dominate expenses in the domino route (≈40% of total cost). In contrast, the stepwise method’s use of cesium carbonate and LiBH₄ incurs lower catalyst costs but higher solvent consumption.

Environmental Impact

The domino method generates 15% less waste (E-factor: 8.2 vs. 12.5) due to fewer purification steps .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate oxalate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate oxalate is primarily studied for its potential as a pharmaceutical intermediate. Its unique structural features allow for the development of novel therapeutic agents.

Case Study: Synthesis of Bioactive Compounds

Research has demonstrated that derivatives of this compound can be synthesized to create bioactive molecules with potential applications in treating various diseases. For example, modifications to the spirocyclic structure have led to compounds exhibiting significant anti-cancer properties .

Organic Synthesis

The compound serves as an important building block in organic synthesis, particularly in the construction of complex molecular architectures.

Data Table: Synthesis Applications

Application AreaDescriptionReference
Pharmaceutical IntermediatesUsed in the synthesis of drugs targeting neurological disorders
AgrochemicalsPotential use in developing new pesticides and herbicides
Material ScienceApplications in creating polymeric materials with enhanced properties

Research in Protein Degradation

Recent studies have explored the use of this compound as a component in protein degradation pathways. This is particularly relevant in the context of targeted protein degradation therapies, which hold promise for treating diseases like cancer by selectively degrading specific proteins involved in disease progression.

Case Study: Targeted Protein Degradation

A study published in a leading journal highlighted how this compound can be utilized to design molecular glues that facilitate the degradation of oncogenic proteins . The ability to selectively target and degrade specific proteins represents a significant advancement in therapeutic strategies.

Chemical Safety and Handling

Due to its potential hazards, proper handling and storage protocols are essential when working with this compound. It should be stored under inert conditions and handled with appropriate personal protective equipment (PPE) to minimize exposure risks.

Mechanism of Action

The mechanism of action of tert-butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate oxalate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Molecular Structure and Functional Group Variations

The spiro[3.3]heptane scaffold is structurally distinct from related bicyclic amines. Below is a comparison with analogous compounds:

Compound Name Core Structure Substituents CAS Number Molecular Formula Molecular Weight (g/mol) Key Reference
tert-Butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate oxalate Spiro[3.3]heptane Boc (6-position), oxalate counterion 1431868-60-8 C₂₂H₃₈N₄O₈ 486.57
tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate Spiro[3.3]heptane Boc (2-position), oxalate counterion 1227382-01-5 C₂₂H₃₈N₄O₈ 486.57
tert-Butyl 2,6-diazaspiro[3.4]octane-6-carboxylate oxalate Spiro[3.4]octane Boc (6-position), oxalate counterion 1359655-84-7 C₂₃H₄₀N₄O₈ 500.59
tert-Butyl 1,6-diazaspiro[3.4]octane-6-carboxylate hemioxalate Spiro[3.4]octane Boc (6-position), hemioxalate counterion 1523618-28-1 C₁₃H₂₂N₂O₆ 302.33
tert-Butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate Spiro[3.3]heptane Boc (2-position), amino group (6-position) 1211586-09-2 C₁₁H₂₀N₂O₂ 212.29

Key Observations :

  • Ring Size : Expanding the spiro core from [3.3]heptane to [3.4]octane increases molecular weight by ~14 g/mol (e.g., 486.57 vs. 500.59) due to the additional methylene group .
  • Substituent Position : Moving the Boc group from the 6- to 2-position (e.g., CAS 1227382-01-5 vs. 1431868-60-8) alters steric hindrance and hydrogen-bonding capacity, impacting reactivity .
  • Counterion Effects : Oxalate salts (e.g., CAS 1431868-60-8) exhibit higher aqueous solubility compared to hemioxalate derivatives (e.g., CAS 1523618-28-1) but lower stability under acidic conditions .
Physicochemical Properties
Property This compound tert-Butyl 2,6-diazaspiro[3.4]octane-6-carboxylate oxalate tert-Butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate
Solubility Moderate in DMSO, poor in water Similar to [3.3]heptane analog High in polar solvents (e.g., methanol)
Stability Sensitive to moisture/acid More stable due to larger ring Stable at room temperature
LogP (Predicted) 1.2–1.5 1.8–2.0 0.5–0.8
Hydrogen Bond Acceptors 8 8 4

Notes:

  • The amino-substituted derivative (CAS 1211586-09-2) has lower LogP due to increased polarity, enhancing its bioavailability in aqueous systems .
  • Spiro[3.4]octane derivatives show improved metabolic stability in vivo compared to [3.3]heptane analogs, likely due to reduced ring strain .

Biological Activity

Tert-butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate oxalate (CAS No. 1431868-60-8) is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesizing findings from various studies and sources.

  • Molecular Formula : C22H38N4O8
  • Molecular Weight : 486.57 g/mol
  • Purity : Typically ≥95% .
  • Storage Conditions : Recommended to be stored in an inert atmosphere at temperatures between 2°C and 8°C .

The biological activity of this compound is primarily attributed to its interaction with biological targets such as enzymes and receptors involved in metabolic pathways. Preliminary studies suggest that it may exhibit inhibitory effects on certain phosphatases, which are critical in regulating cellular signaling pathways.

Antidiabetic Properties

Recent research indicates that compounds similar to tert-butyl 1,6-diazaspiro[3.3]heptane derivatives show promise in managing metabolic syndromes like type II diabetes. Studies have demonstrated their ability to inhibit protein tyrosine phosphatase 1B (PTP1B), a key regulator of insulin signaling .

Neuroprotective Effects

Investigations into the neuroprotective potential of spirocyclic compounds have revealed that they may protect neuronal cells from oxidative stress and apoptosis. This could be particularly beneficial for conditions such as Alzheimer's disease and other neurodegenerative disorders .

Study on PTP1B Inhibition

In a study examining the inhibition of PTP1B, researchers synthesized several diazaspiro compounds, including tert-butyl derivatives. The results indicated a significant reduction in enzyme activity, correlating with improved insulin sensitivity in vitro .

Neuroprotective Assays

A neuroprotection assay utilizing human neuronal cell lines demonstrated that tert-butyl 1,6-diazaspiro[3.3]heptane derivatives significantly reduced cell death induced by oxidative stressors .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntidiabeticInhibition of PTP1B
NeuroprotectiveReduction in oxidative stress-induced apoptosis
AntimicrobialDisruption of bacterial membranes

Q & A

Q. What are the standard synthetic routes for preparing tert-butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate oxalate?

The compound is typically synthesized via a two-step process:

Core structure formation : React tert-butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate hydrochloride with tert-butyl chloroformate in dichloromethane (DCM) using triethylamine as a base at 0–5°C .

Oxalate salt formation : Treat the free base with oxalic acid in a polar solvent (e.g., ethanol) under reflux, followed by crystallization to isolate the oxalate salt .
Key metrics: Yields range from 54–87% depending on reaction scale and purification methods (e.g., flash column chromatography with hexane:ethyl acetate gradients) .

Q. How is the purity and structural integrity of the compound validated?

  • Chromatography : TLC (Rf values reported in hexane:ethyl acetate systems) and flash column chromatography (SiO₂, 20:1 to 10:1 solvent ratios) ensure purity .
  • Spectroscopy :
    • ¹H/¹³C NMR : Characteristic shifts include tert-butyl protons at δ 1.35 ppm and spirocyclic N–CH₂ signals at δ 3.28–4.43 ppm .
    • HRMS : Exact mass confirmation (e.g., [M+Na]⁺ calculated vs. observed within 1 ppm error) .
    • FTIR : Absorbance bands for carbonyl (1692 cm⁻¹) and C–O (1216 cm⁻¹) groups .

Q. What are the recommended storage conditions to maintain stability?

Store the compound in a dark, dry environment at 2–8°C in sealed containers. Avoid exposure to moisture or strong acids/bases to prevent hydrolysis of the tert-butyloxycarbonyl (Boc) group .

Advanced Research Questions

Q. How can enantioselective synthesis of spirocyclic derivatives be achieved?

  • Catalytic asymmetric amination : Use iridium catalysts (e.g., [Ir(cod)Cl]₂) with chiral ligands (e.g., phosphoramidites) to achieve enantiomeric excess (ee) up to 89% .
  • Reaction optimization : Key parameters include temperature (70–90°C), solvent (DMF), and base (Cs₂CO₃). Higher temperatures favor faster kinetics but may reduce ee .
  • Analytical validation : Determine ee via chiral HPLC or by measuring optical rotation ([α]D values, e.g., +3.5° for (S)-enantiomer) .

Q. What methodologies resolve contradictions in reaction yields across different studies?

  • Case study : A 54% yield in one protocol vs. 87% in another can arise from:
    • Catalyst loading : Excess Cs₂CO₃ (300 mol%) improves nucleophilic substitution efficiency .
    • Workup protocols : Automated continuous-flow reactors enhance reproducibility in large-scale syntheses .
  • Mitigation : Use design of experiments (DoE) to screen variables (temperature, stoichiometry) and identify optimal conditions .

Q. How is the oxalate salt’s crystallinity analyzed, and why is it critical for biological studies?

  • X-ray crystallography : Resolve the salt’s structure using SHELX software to confirm hydrogen bonding between the diazaspiro amine and oxalate anions .
  • Bioavailability : The oxalate salt improves solubility and stability in aqueous buffers, making it preferable for in vitro assays (e.g., receptor binding studies) .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitutions?

  • Steric effects : The spirocyclic structure imposes geometric constraints, favoring axial attack on the Boc group.
  • Kinetic studies : Monitor reaction progress via ¹H NMR to identify intermediates (e.g., tert-butyl carbamate formation) .
  • DFT calculations : Model transition states to predict regioselectivity in substitutions at the diazaspiro nitrogen .

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